Methyl 4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylate is a heterocyclic compound that features both a thiophene ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the thiophene and pyridine rings in its structure allows it to exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylate typically involves the condensation of appropriate thiophene and pyridine derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit enzymes involved in inflammatory processes.
Receptor Binding: May bind to specific receptors in the body, modulating their activity.
Signal Transduction: Could interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain a thiophene ring, exhibit similar pharmacological properties.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which contain a pyridine ring, are known for their biological activities.
Uniqueness
Methyl 4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylate is unique due to the combination of both thiophene and pyridine rings in its structure. This dual-ring system allows it to exhibit a broader range of chemical and biological activities compared to compounds with only one of these rings.
Properties
IUPAC Name |
methyl 4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-11(14)9-5-7(6-16-9)10-8(13)3-2-4-12-10/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKDIWJQYLTLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682982 |
Source
|
Record name | Methyl 4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-79-6 |
Source
|
Record name | Methyl 4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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